Adenosine 5'-Diphosphate-15N5

CAS No.:

Cat. No.: VC18566301

Molecular Formula: C10H15N5O10P2

Molecular Weight: 432.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H15N5O10P2 |

|---|---|

| Molecular Weight | 432.17 g/mol |

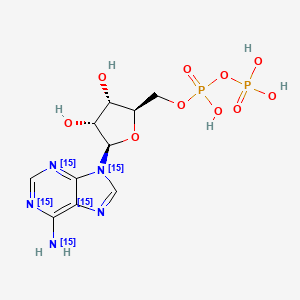

| IUPAC Name | [(2R,3S,4R,5R)-5-(6-(15N)azanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |

| Standard InChI | InChI=1S/C10H15N5O10P2/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(24-10)1-23-27(21,22)25-26(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H2,11,12,13)(H2,18,19,20)/t4-,6-,7-,10-/m1/s1/i11+1,12+1,13+1,14+1,15+1 |

| Standard InChI Key | XTWYTFMLZFPYCI-URSNMGFWSA-N |

| Isomeric SMILES | C1=[15N]C(=C2C(=[15N]1)[15N](C=[15N]2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)[15NH2] |

| Canonical SMILES | C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |

Introduction

Chemical Structure and Isotopic Characteristics

Molecular Architecture

ADP-15N5 maintains the core structure of native ADP, comprising an adenine base, ribose sugar, and diphosphate group, with strategic isotopic enrichment at all nitrogen positions. The molecular formula is C10H15^15N5O10P2, yielding a molecular weight of 432.168 g/mol . Comparative analysis with unlabeled ADP (molecular weight 427.201 g/mol) reveals a mass shift of +5 atomic mass units, attributable to the five 15N substitutions.

Table 1: Structural Comparison of ADP Variants

| Property | ADP-15N5 | Native ADP |

|---|---|---|

| Molecular Formula | C10H15^15N5O10P2 | C10H15N5O10P2 |

| Molecular Weight (g/mol) | 432.168 | 427.201 |

| Nitrogen Isotopes | 100% 15N | Natural abundance |

| Charge State | −3 (disodium salt) | −3 |

The disodium salt form (C10H13^15N5Na2O10P2) demonstrates enhanced solubility in aqueous buffers, with a molecular weight of 476.13 g/mol . This salt formulation is preferred for experimental applications requiring precise concentration control in physiological solutions.

Spectroscopic Signatures

15N labeling induces distinct spectroscopic changes critical for analytical detection:

-

NMR Spectroscopy: The 15N nuclei produce sharp, well-resolved signals between −200 to 0 ppm, enabling direct observation of adenine ring dynamics without proton decoupling .

-

Mass Spectrometry: The +5 Da mass shift creates diagnostic ion clusters, particularly valuable in distinguishing endogenous ADP from its labeled analog in metabolic studies .

Synthesis and Production Methodologies

Isotopic Incorporation Strategies

Commercial synthesis of ADP-15N5 employs two primary approaches:

-

Chemical Phosphorylation:

-

Enzymatic Synthesis:

Purification and Quality Control

Multi-step HPLC protocols ensure isotopic and chemical purity:

-

Critical Parameters:

Batch consistency is verified through:

Research Applications

Metabolic Flux Analysis

ADP-15N5 enables precise tracking of nucleotide cycling in:

-

Mitochondrial oxidative phosphorylation studies (ATP synthase kinetics)

-

Platelet activation cascades (dense granule release monitoring)

-

Key Advantage: Eliminates signal overlap from endogenous ADP pools in 31P-NMR

Mass Spectrometry Quantitation

As internal standard in LC-MS/MS workflows:

-

Ionization Efficiency: Matches native ADP (CV <5% across 3 orders of magnitude)

-

Representative SRM Transition: m/z 428 → 136 (15N5 analog: m/z 433 → 141)

Enzyme Mechanism Studies

15N-labeled ADP provides critical insights into:

-

ATPase binding pocket dynamics via 15N relaxation dispersion NMR

-

Phosphotransfer reactions using kinetic isotope effects (KIE = 1.018±0.003)

-

Allosteric regulation of kinases through hydrogen-deuterium exchange MS

Future Directions

Emerging applications drive demand for innovative formats:

-

Site-Specific 15N Labeling: Enabling residue-level mechanistic studies

-

Nanoparticle Conjugates: For targeted delivery in metabolic imaging

-

Cryo-EM Standards: Improving resolution in nucleotide-bound protein structures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume